

Application Notes and Protocols: 1-Hexadecanethiol for Functionalization of Gold Nanoparticles

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Compound of Interest

Compound Name: 1-Hexadecanethiol

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanotechnology research, with significant potential in biomedical applications such as drug delivery, bio-sensing, and medical imaging.[1][2][3][4] Their utility is largely dictated by their surface chemistry, which can be precisely controlled through functionalization with various ligands.[4] **1-Hexadecanethiol**, a long-chain alkanethiol, is a key molecule for creating stable, hydrophobic, self-assembled monolayers (SAMs) on the surface of AuNPs.[5] The strong affinity between sulfur and gold forms a stable Au-S bond, providing a robust coating that enhances the stability of the nanoparticles and allows for further conjugation with other molecules.[6][7]

These functionalized AuNPs can serve as carriers for hydrophobic drugs, improving their solubility and bioavailability.[1] The **1-Hexadecanethiol** layer can also prevent non-specific protein adsorption, increasing the circulation time of the nanoparticles in biological systems.[8] This document provides detailed protocols for the synthesis of gold nanoparticles and their subsequent functionalization with **1-Hexadecanethiol**, along with characterization methods and data presentation.

Data Presentation

Table 1: Properties of 1-Hexadecanethiol Functionalized Gold Nanoparticles

Property	Value	Characterization Method	Reference
Average Core Diameter	~2 - 5 nm	Transmission Electron Microscopy (TEM)	[9][10]
Surface Plasmon Resonance (SPR) λ_{max}	~520 nm (in organic solvents)	UV-Vis Spectroscopy	[11]
Ligand Density on AuNP surface	4.3 - 6.3 molecules/nm ²	Inductively Coupled Plasma – Mass Spectrometry (ICP-MS)	[7]
Chemical Stability	High resistance to cyanide-induced decomposition	UV-Vis Spectroscopy	[9]
Solubility	Soluble in nonpolar organic solvents (e.g., toluene, hexane)	Visual Inspection / UV-Vis Spectroscopy	[12]

Experimental Protocols

Protocol 1: Synthesis of Citrate-Capped Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of ~15-20 nm gold nanoparticles stabilized by citrate ions, which can then be functionalized with **1-Hexadecanethiol** through a ligand exchange reaction.

[13][14]

Materials:

- Tetrachloroauric (III) acid (HAuCl₄) solution (1 mM)
- Trisodium citrate dihydrate solution (38.8 mM)

- Deionized (DI) water
- Glassware (thoroughly cleaned)

Procedure:

- In a clean round-bottom flask, bring 50 mL of 1 mM HAuCl₄ solution to a vigorous boil with constant stirring.
- Rapidly add 5 mL of 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution.
- The solution color will change from pale yellow to colorless, then to a deep red or wine color, indicating the formation of gold nanoparticles.
- Continue boiling and stirring for an additional 10-15 minutes to ensure the reaction is complete.
- Remove the flask from the heat and allow it to cool to room temperature.
- Store the resulting citrate-capped AuNP solution at 4°C for future use. The nanoparticles are stable for several weeks.

Protocol 2: Functionalization of Gold Nanoparticles with 1-Hexadecanethiol (Ligand Exchange)

This protocol details the process of replacing the citrate capping agent on the AuNPs with **1-Hexadecanethiol** to form a stable, self-assembled monolayer. This is often achieved using a two-phase system.^{[15][16]}

Materials:

- Citrate-capped gold nanoparticle solution (from Protocol 1)
- **1-Hexadecanethiol** (HDT)
- Toluene
- Ethanol

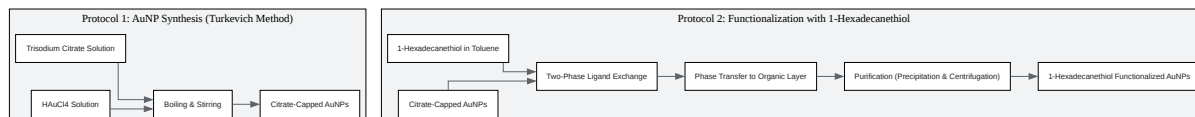
- Centrifuge

Procedure:

- In a centrifuge tube, mix 10 mL of the citrate-capped AuNP solution with 10 mL of a 10 mM solution of **1-Hexadecanethiol** in toluene.
- Shake the mixture vigorously for 2-3 hours to facilitate the transfer of the gold nanoparticles from the aqueous phase to the organic phase. The aqueous phase should become colorless as the red AuNPs move into the toluene layer.
- Separate the organic (toluene) phase containing the **1-Hexadecanethiol** functionalized AuNPs.
- To purify the functionalized AuNPs, add an excess of ethanol to the toluene solution to induce precipitation of the nanoparticles.
- Centrifuge the mixture at a high speed (e.g., 10,000 rpm for 20 minutes) to pellet the nanoparticles.
- Discard the supernatant and re-disperse the nanoparticle pellet in a small volume of toluene.
- Repeat the precipitation and centrifugation steps two more times to ensure the removal of excess **1-Hexadecanethiol**.
- Finally, re-disperse the purified **1-Hexadecanethiol** functionalized AuNPs in a suitable organic solvent for storage and further use.

Visualizations

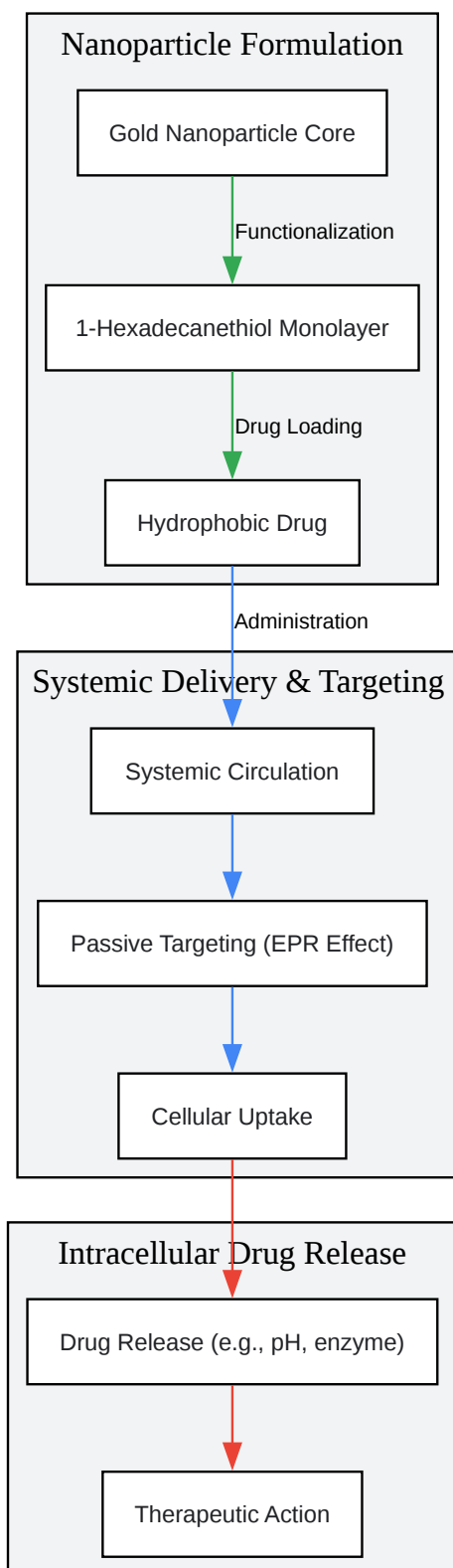
Experimental Workflow for Synthesis and Functionalization



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Caption: Workflow for the synthesis of citrate-capped gold nanoparticles and subsequent functionalization with **1-Hexadecanethiol**.

Logical Relationship for Drug Delivery Application



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Caption: Conceptual pathway for drug delivery using **1-Hexadecanethiol** functionalized gold nanoparticles.

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